molecular formula C18H18FNO3S2 B3012085 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034604-42-5

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B3012085
CAS RN: 2034604-42-5
M. Wt: 379.46
InChI Key: VCOONQUMAMIBAH-UHFFFAOYSA-N
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Description

The compound "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are typically characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as inhibitors for various enzymes. The benzo[b]thiophene moiety is a bicyclic structure containing a benzene ring fused to a thiophene ring, which can contribute to the compound's binding affinity and selectivity towards biological targets. The presence of a fluorine atom in the structure can enhance the compound's metabolic stability and influence its physicochemical properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide compounds. For example, the synthesis of benzenesulfonamide derivatives with high affinity for certain enzymes has been described, where the structure-activity relationship (SAR) is explored to optimize the inhibitory activity . The introduction of fluorine atoms into the benzenesulfonamide moiety has been shown to preserve or enhance biological activity . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of copper-catalyzed reactions or radical N-demethylation processes .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be analyzed through various techniques, including X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structures of related sulfonamide compounds have been determined, revealing how different substituents affect the overall molecular conformation and supramolecular aggregation . The introduction of a fluorine atom can lead to different modes of supramolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation, cyclization, and fluorination. The reactivity of the sulfonamide group allows for the modification of the compound to enhance its biological properties or to create novel derivatives with potential therapeutic applications. For example, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been reported, which could be relevant to the modification of the compound . Additionally, the synthesis of chiral fluorinating agents through a sequence of N-deprotective cyclization processes has been described, which could be applied to introduce chirality into the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the presence of different functional groups and substituents. The introduction of fluorine atoms can affect the lipophilicity and electronic properties of the compound, potentially improving its pharmacokinetic profile . Theoretical and experimental investigations, including density functional theory (DFT) calculations, can provide insights into the structural and spectroscopic properties, as well as the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties of the compound .

Scientific Research Applications

COX-2 Inhibition

A study on derivatives of benzenesulfonamide, including compounds structurally related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, found that introducing a fluorine atom can significantly enhance COX-2 inhibition while increasing COX1/COX-2 selectivity. This property has been leveraged in the development of potent, selective, and orally active COX-2 inhibitors for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. A notable outcome of this research was the identification of JTE-522, a compound in phase II clinical trials (Hashimoto et al., 2002).

Anticancer Activity

Copper(II)-sulfonamide complexes have shown significant potential in binding to DNA, inducing DNA cleavage, and demonstrating genotoxicity and anticancer activity. These properties are influenced by the sulfonamide derivative, with specific compounds demonstrating a higher affinity for DNA and increased effectiveness in inducing cell death via apoptosis in tumor cells. This research provides a foundation for developing novel anticancer treatments (González-Álvarez et al., 2013).

Inhibition of Kynurenine 3-Hydroxylase

Benzenesulfonamides have also been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. Compounds related to this compound have been synthesized and evaluated, leading to the discovery of high-affinity inhibitors that can effectively increase kynurenic acid concentration in the brain, suggesting a therapeutic potential in the treatment of neurological disorders (Röver et al., 1997).

Photosensitizers for Photodynamic Therapy

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. These photosensitizers exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

N-Demethylation of Amides

Research has developed a novel N-demethylation method for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This process, facilitated by a copper catalyst, converts amides to carbinolamines and has implications for synthesizing N-demethylated compounds, which are of interest in various chemical synthesis and pharmaceutical applications (Yi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds have been classified for their acute toxicity and eye and skin irritation potential .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, the planarity of the aromatic rings in similar compounds has been found to affect their photophysical properties .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c1-12-9-14(7-8-15(12)19)25(22,23)20-11-18(2,21)17-10-13-5-3-4-6-16(13)24-17/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOONQUMAMIBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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